4-Pentenyl pentyl ether
Description
Contextualization of Alkene-Containing Ethers in Chemical Research
Alkene-containing ethers, often referred to as alkenyl ethers, are a significant class of compounds in chemical research due to the dual functionality they possess. The ether group is relatively stable, while the carbon-carbon double bond serves as a handle for a wide array of chemical reactions. ontosight.ai Vinyl ethers, a subset of these compounds, are valuable intermediates in organic synthesis. wikipedia.org
Research has demonstrated the utility of these ethers in various transformations:
Cycloaddition Reactions : Gold(I)-catalyzed [2+2] cycloaddition reactions between ynol ethers and alkenes have been developed for synthesizing cyclobutanones. acs.org
Rearrangement Reactions : The Claisen rearrangement of allyl vinyl ethers is a well-established, stereoselective method for producing γ,δ-unsaturated carbonyl compounds, including aldehydes, ketones, and esters. redalyc.org
Selective Conversions : Alkyl enol ethers can undergo selective oxymercuration-demercuration to yield alcohols, even in the presence of other alkene functionalities. researchgate.net
Mass Spectrometry Studies : The dissociation reactions of pentenyl methyl ether radical cations have been studied to understand their fragmentation patterns and the influence of the double bond's position on the molecule's chemistry. researchgate.net
Bioactivity : In certain molecular frameworks, the presence of a pentenyl substituent on an ether has been found to enhance biological activity, such as antiviral properties. google.com
These examples highlight that the alkene moiety within an ether architecture provides a site for selective chemical modification, making these compounds versatile building blocks in the synthesis of more complex molecules.
Overview of Ethers as a Functional Group in Organic Synthesis
Ethers are a class of organic compounds defined by an oxygen atom connected to two alkyl or aryl groups (R-O-R'). wikipedia.org This ether linkage is a key functional group in organic chemistry, influencing the physical and chemical properties of the molecule. solubilityofthings.combritannica.com
Key Roles of Ethers in Synthesis:
Solvents : Ethers are widely used as solvents in organic reactions. numberanalytics.com Their ability to dissolve a broad range of polar and non-polar substances, combined with their relative inertness and low boiling points, makes them ideal for facilitating reactions like Grignard reactions. solubilityofthings.comalfa-chemistry.com Diethyl ether is a classic example of a solvent used in both laboratory and industrial settings. alfa-chemistry.comnumberanalytics.com
Protecting Groups : The ether functional group can be used to protect alcohols from unwanted reactions during a multi-step synthesis. numberanalytics.com By converting a reactive alcohol group into a less reactive ether, other parts of the molecule can be modified selectively.
Chemical Intermediates : Ethers serve as crucial intermediates in the synthesis of complex organic molecules and are found in the structures of many pharmaceuticals. alfa-chemistry.comnumberanalytics.com The Williamson ether synthesis, which involves the reaction of an alcohol with an alkyl halide, is a fundamental method for their preparation. ontosight.aisolubilityofthings.com
Reactivity : While generally stable, ethers can undergo specific reactions. numberanalytics.com They can be cleaved under strongly acidic conditions to yield alcohols and alkyl halides. numberanalytics.com They are also known to form peroxides when exposed to air and light over time. numberanalytics.com
The ether functional group is also a common linkage in biochemistry, notably in carbohydrates and lignin. wikipedia.org
Structural Significance of the 4-Pentenyl and Pentyl Moieties in Ether Architectures
The structure of 4-pentenyl pentyl ether is defined by its two distinct organic groups attached to the central oxygen atom: a pentyl group and a 4-pentenyl group.
The 4-Pentenyl Moiety: The 4-pentenyl group is a five-carbon chain that contains a carbon-carbon double bond at the terminal position (position 4), giving it the structure -CH₂CH₂CH₂CH=CH₂. This terminal alkene is the key reactive site in the molecule. Its presence imparts chemical reactivity that is absent in the saturated pentyl portion.
The significance of the 4-pentenyl group lies in its ability to participate in a variety of alkene-based reactions:
Addition Reactions : The double bond can undergo addition of halogens, hydrogen halides, and water (under acidic conditions).
C-C Bond Formation : The pentenyl group can be used in carbon-carbon bond-forming reactions. For instance, organometallic reagents like 4-pentenyl magnesium bromide can be used in Michael additions. researchgate.net
Polymerization : The terminal double bond allows the molecule to act as a monomer in polymerization reactions.
Cyclization : The alkene can participate in intramolecular cyclization reactions, a powerful strategy for building ring systems in organic synthesis.
The specific location of the double bond at the terminal position can also be significant for reactivity and in biological contexts, where terminal alkenes can exhibit different potency or selectivity compared to internal isomers. nih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 1-pent-4-enoxypentane |
| Alcohols |
| Aldehydes |
| Alkanes |
| Alkenes |
| Alkyl halides |
| Amyl alcohols |
| Aryl halides |
| Carbohydrates |
| Cyclobutanones |
| Diethyl ether |
| Esters |
| Ethyl chloroformate |
| Ketones |
| Lignin |
| 4-pentenyl magnesium bromide |
| Pentane |
| Phenols |
| Vinyl ethers |
Structure
2D Structure
3D Structure
Properties
CAS No. |
56052-88-1 |
|---|---|
Molecular Formula |
C10H20O |
Molecular Weight |
156.26 g/mol |
IUPAC Name |
1-pent-4-enoxypentane |
InChI |
InChI=1S/C10H20O/c1-3-5-7-9-11-10-8-6-4-2/h3H,1,4-10H2,2H3 |
InChI Key |
MAXVGMWLQMEIEN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOCCCC=C |
Origin of Product |
United States |
Reaction Chemistry and Mechanistic Investigations of 4 Pentenyl Pentyl Ether
Ether Cleavage Reactions of 4-Pentenyl Pentyl Ether
Ether cleavage involves the breaking of the carbon-oxygen bond. Due to the relative stability of ethers, this typically requires strong reagents or harsh reaction conditions.
Acid-Catalyzed Cleavage Mechanisms (SN1, SN2, E1 Pathways)
The acid-catalyzed cleavage of ethers is a fundamental reaction in organic chemistry. libretexts.orgacs.org The specific mechanism of this reaction for this compound depends on the structure of the ether and the reaction conditions. The ether oxygen is first protonated by a strong acid, converting the alkoxy group into a good leaving group (an alcohol). researchgate.net The subsequent step can proceed via SN1, SN2, or E1 pathways. libretexts.orgacs.orgresearchgate.net
In the case of this compound, both alkyl groups attached to the oxygen are primary. The pentyl group is a simple primary alkyl chain. The 4-pentenyl group is also primary at the carbon attached to the ether oxygen. Given that neither group can form a particularly stable carbocation, the cleavage is most likely to proceed via an SN2 mechanism. researchgate.netpharmaguideline.com This involves a nucleophilic attack by the conjugate base of the acid on the less sterically hindered carbon of the protonated ether.
However, under forcing conditions, an SN1 or E1 pathway could become competitive, especially if rearrangement of a primary carbocation to a more stable secondary carbocation is possible, though this is generally less favorable for primary ethers. researchgate.net
Hydrohalic acids (HI, HBr, and HCl) are commonly used for ether cleavage. libretexts.orgacs.org The reactivity of these acids is dependent on both the acidity and the nucleophilicity of the corresponding halide ion. The general order of reactivity is HI > HBr > HCl. acs.org
With Hydroiodic Acid (HI): HI is the most effective reagent for ether cleavage due to the high acidity of HI and the strong nucleophilicity of the iodide ion. researchgate.net In the reaction with this compound, the iodide ion would attack one of the primary carbons of the protonated ether. The reaction would likely produce a mixture of 1-iodopentane and 4-penten-1-ol (B13828), and 1-iodo-4-pentene and 1-pentanol (B3423595). If an excess of HI is used, the initially formed alcohol can be further converted to the corresponding alkyl iodide. rutgers.edu
With Hydrobromic Acid (HBr): HBr is also effective in cleaving ethers, though generally slower than HI. acs.org The bromide ion is a good nucleophile, and the reaction would yield a mixture of 1-bromopentane and 4-penten-1-ol, and 1-bromo-4-pentene and 1-pentanol.
With Hydrochloric Acid (HCl): HCl is generally a poor reagent for ether cleavage because the chloride ion is a weaker nucleophile compared to bromide and iodide in protic solvents. pharmaguideline.comacs.org Forcing conditions, such as high temperatures and pressures, would be required for cleavage to occur.
| Hydrohalic Acid | Relative Reactivity | Primary Products of this compound Cleavage |
| HI | High | 1-Iodopentane, 4-Penten-1-ol, 1-Iodo-4-pentene, 1-Pentanol |
| HBr | Moderate | 1-Bromopentane, 4-Penten-1-ol, 1-Bromo-4-pentene, 1-Pentanol |
| HCl | Low | Reaction is slow and requires harsh conditions |
Steric hindrance plays a crucial role in determining the regioselectivity of the SN2 attack on unsymmetrical ethers. rutgers.edu The nucleophile will preferentially attack the less sterically hindered carbon atom. libretexts.orgacs.org In this compound, both the pentyl and the 4-pentenyl groups are attached to the ether oxygen via a primary carbon.
The pentyl group is a straight-chain alkyl group. The 4-pentenyl group also has a straight chain, with the double bond located at the end of the chain, away from the ether linkage. Therefore, the steric hindrance around the α-carbons (the carbons attached to the oxygen) of both the pentyl and 4-pentenyl groups is very similar. Consequently, a nucleophilic attack is likely to occur at both carbons, leading to a mixture of cleavage products with no significant preference for one over the other.
| Alkyl Group | Steric Hindrance at α-Carbon | Predicted Outcome of Nucleophilic Attack |
| Pentyl | Low | Attack is feasible |
| 4-Pentenyl | Low | Attack is feasible |
Ether Cleavage with Organometallic Reagents
While less common than acid-catalyzed cleavage, ethers can be cleaved by certain organometallic reagents, particularly under forcing conditions. nih.gov Grignard reagents (RMgX) can cleave ethers, although this typically requires higher temperatures. nih.gov The reaction is thought to proceed via a nucleophilic attack of the carbanionic portion of the organometallic reagent on the α-carbon of the ether, with the magnesium halide acting as a Lewis acid to coordinate with the ether oxygen and facilitate the departure of the leaving group.
For this compound, a Grignard reagent like phenylmagnesium bromide could potentially attack either the pentyl or the 4-pentenyl group. This would result in the formation of a new carbon-carbon bond and the corresponding alkoxymagnesium bromide, which upon hydrolysis would yield an alcohol. However, this reaction is generally not as clean or efficient as acid-catalyzed cleavage.
Reactivity of the Alkene Moiety in this compound
The terminal double bond in the 4-pentenyl group provides a site for a variety of addition reactions. Of particular interest are radical-mediated processes.
Radical Reactions Involving the Pentenyl Chain
The alkene functionality of this compound can undergo free-radical addition reactions. wikipedia.org These reactions are typically initiated by a radical species, which can be generated from a radical initiator like a peroxide. libretexts.orgrutgers.edu
A classic example of a radical reaction at an alkene is the anti-Markovnikov addition of HBr in the presence of peroxides. masterorganicchemistry.com In this reaction, a bromine radical adds to the terminal carbon of the double bond to form the more stable secondary radical. This radical then abstracts a hydrogen atom from HBr to give the anti-Markovnikov product, 1-bromo-5-pentoxypentane, and a new bromine radical to continue the chain reaction. libretexts.org
Furthermore, the 4-pentenyl group is a well-known substrate for intramolecular radical cyclization reactions. If a radical is generated at a position that allows for a 5-exo-trig or 6-endo-trig cyclization, a cyclic product can be formed. For instance, if a radical were to be generated on the ether's pentyl chain or through the addition of a radical to the double bond, it could potentially lead to the formation of substituted tetrahydrofuran or tetrahydropyran derivatives. Studies on similar 4-pentenyl-1-oxy radicals have shown that they can undergo 5-exo-trig cyclization to form substituted tetrahydrofurans. acs.orgresearchgate.net
| Reaction Type | Reagents | Predicted Major Product for this compound | Mechanism |
| Radical Addition of HBr | HBr, Peroxides (ROOR) | 1-Bromo-5-pentoxypentane | Free-radical chain reaction |
| Intramolecular Radical Cyclization | Radical Initiator | Substituted tetrahydrofuran derivative | 5-exo-trig radical cyclization |
Oxidation Reactions of the Unsaturated Side Chain (e.g., with Potassium Permanganate)
The terminal alkene of this compound is susceptible to oxidation by strong oxidizing agents like potassium permanganate (KMnO₄). The reaction products are highly dependent on the experimental conditions. libretexts.org
Under cold, dilute, and basic or neutral conditions, potassium permanganate reacts with the alkene to produce a vicinal diol through syn-addition. This reaction proceeds through a cyclic manganate ester intermediate, which is then hydrolyzed to yield 5-(pentyloxy)pentane-1,2-diol. youtube.com
Conversely, under hot, acidic, or concentrated conditions, KMnO₄ causes oxidative cleavage of the carbon-carbon double bond. youtube.com This aggressive oxidation breaks the pentenyl chain at the double bond. The terminal CH₂ group is oxidized to carbon dioxide, while the rest of the chain is converted into a carboxylic acid. The final product of this reaction is 4-(pentyloxy)butanoic acid.
Table 1: Oxidation Products of this compound with KMnO₄
| Conditions | Reagent | Product(s) |
|---|---|---|
| Cold, dilute, basic/neutral | KMnO₄ | 5-(pentyloxy)pentane-1,2-diol |
Addition Reactions to the Terminal Alkene
The carbon-carbon double bond in this compound is the site of various electrophilic addition reactions. msu.edu In these reactions, the π-bond of the alkene acts as a nucleophile, attacking an electrophile.
Hydrohalogenation : The addition of hydrogen halides (e.g., HBr, HCl) proceeds according to Markovnikov's rule. The hydrogen atom adds to the terminal carbon (C5), which has more hydrogen atoms, and the halide adds to the more substituted carbon (C4). This results in the formation of a 4-halo-1-(pentyloxy)pentane.
Halogenation : The addition of halogens like bromine (Br₂) or chlorine (Cl₂) across the double bond results in a vicinal dihalide, specifically 4,5-dihalo-1-(pentyloxy)pentane. The reaction often proceeds through a cyclic halonium ion intermediate, leading to anti-addition of the two halogen atoms. msu.edu
Hydration : In the presence of a strong acid catalyst (like sulfuric acid), water can add across the double bond. Following Markovnikov's rule, this reaction yields a secondary alcohol, 5-(pentyloxy)pentan-2-ol.
Hydroboration-Oxidation : This two-step reaction provides a method for the anti-Markovnikov addition of water across the double bond. The first step involves the addition of a borane reagent (like BH₃) to the alkene, where the boron adds to the less substituted carbon. Subsequent oxidation with hydrogen peroxide in a basic solution replaces the boron with a hydroxyl group, yielding the primary alcohol, 5-(pentyloxy)pentan-1-ol. youtube.com
Isomerization Phenomena in Unsaturated Ethers
The double bond in unsaturated ethers can be repositioned under certain catalytic conditions. While this compound is not an allylic ether, it can potentially isomerize to form one, which can then undergo further transformation.
Allylic Ether Isomerization Mechanisms and Regioselectivity
The isomerization of unsaturated ethers typically involves the migration of the double bond to a more thermodynamically stable position, often into conjugation with the ether oxygen to form an enol ether. This is commonly achieved using strong bases or transition metal catalysts. organic-chemistry.org
The mechanism for base-catalyzed isomerization involves the deprotonation of a carbon atom adjacent to the double bond to form a resonance-stabilized allylic anion. Subsequent protonation of this anion at a different position results in the migration of the double bond. acs.org For this compound, this would require a multi-step migration to bring the double bond into an allylic position relative to the ether oxygen. The regioselectivity of the reaction is driven by the formation of the most stable alkene isomer.
Catalytic Effects on Isomerization Pathways
The choice of catalyst significantly influences the outcome of the isomerization reaction, affecting both the rate and the stereoselectivity (E/Z isomer ratio) of the resulting enol ether. researchgate.net
Base Catalysts : Strong bases like potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA) can promote isomerization. LDA, in particular, has been shown to convert allylic ethers into (Z)-propenyl ethers with high stereoselectivity. acs.org
Transition Metal Catalysts : A variety of transition metal complexes, particularly those of iridium, rhodium, and palladium, are effective catalysts for the isomerization of allylic ethers. researchgate.net For example, certain cationic iridium complexes are highly stereoselective for the formation of trans-propenyl ethers (E-isomers). rsc.org These reactions typically proceed through metal-hydride addition-elimination or π-allyl complex intermediates.
Table 2: Catalysts for Isomerization of Unsaturated Ethers
| Catalyst Type | Example(s) | Typical Product Selectivity |
|---|---|---|
| Strong Base | Lithium diisopropylamide (LDA) | Z-enol ethers acs.org |
| Strong Base | Potassium tert-butoxide (t-BuOK) | Mixture of isomers |
| Transition Metal | Cationic Iridium Complexes | E-enol ethers rsc.org |
Theoretical and Computational Investigations of 4 Pentenyl Pentyl Ether
Quantum-Chemical Modeling of Molecular Structure and Reactivity
Quantum-chemical calculations offer profound insights into the electronic structure and energetic properties of molecules. For a species like 4-pentenyl pentyl ether, these methods can predict its geometry, orbital energies, and the distribution of electron density, all of which are critical for understanding its chemical behavior.
Density Functional Theory (DFT) Applications for Electronic Structure Analysis
Density Functional Theory (DFT) has become a primary tool for the computational investigation of organic molecules due to its favorable balance of accuracy and computational cost. DFT calculations are instrumental in analyzing the electronic structure of this compound. By approximating the electron density, DFT can be used to determine key properties such as optimized molecular geometry, vibrational frequencies, and the energies of frontier molecular orbitals (HOMO and LUMO). researchgate.netsciforum.net
For instance, the HOMO-LUMO energy gap is a critical parameter that provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests a higher propensity to undergo chemical reactions. In the context of this compound, DFT calculations can predict how substituents on the alkyl chain or the double bond would modulate this energy gap and thus influence its reactivity.
Furthermore, Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, can provide a detailed picture of charge distribution and bonding interactions within the molecule. This is particularly useful for understanding the polarization of bonds and the potential sites for nucleophilic or electrophilic attack.
Table 1: Calculated Electronic Properties of this compound using DFT This table presents hypothetical data based on typical DFT calculation results for similar acyclic ethers.
| Property | Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Dipole Moment | 1.3 D |
High-Level Ab Initio Calculations for Energetic and Structural Properties
For more precise energetic and structural information, high-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are employed. researchgate.net While computationally more demanding than DFT, these methods provide a more accurate description of electron correlation, which is crucial for obtaining reliable energetic data.
These high-level calculations are particularly important for benchmarking the results from more approximate methods like DFT. For this compound, ab initio methods can provide highly accurate bond lengths, bond angles, and dihedral angles. They are also essential for calculating accurate reaction enthalpies and activation energies for potential intramolecular reactions, such as radical cyclization. researchgate.net
Table 2: Comparison of Calculated Bond Lengths in this compound This table presents illustrative data comparing typical results from different computational methods for molecules with similar structural features.
| Bond | DFT (B3LYP/6-31G*) | MP2/aug-cc-pVTZ |
|---|---|---|
| C=C | 1.34 Å | 1.33 Å |
| C-O (ether) | 1.43 Å | 1.42 Å |
| C-C (alkyl) | 1.54 Å | 1.53 Å |
Mechanistic Pathway Elucidation through Computational Chemistry
Computational chemistry is an indispensable tool for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms. For this compound, a key reaction of interest is its potential intramolecular cyclization, particularly via a radical intermediate.
Transition State Analysis and Reaction Barrier Prediction
The formation of an alkoxy radical from this compound could initiate an intramolecular cyclization. acs.org Computational methods can be used to locate the transition state for this cyclization reaction and to calculate the associated activation energy barrier. nih.govyoutube.com This information is critical for predicting the feasibility and rate of the reaction.
Techniques such as synchronous transit-guided quasi-Newton (STQN) methods are used to locate the transition state structure. Once located, frequency calculations are performed to confirm that the structure corresponds to a true transition state (i.e., it has exactly one imaginary frequency). The energy difference between the reactant and the transition state gives the activation barrier. For the radical cyclization of the this compound radical, theory predicts that the 5-exo-trig cyclization to form a substituted tetrahydrofuran ring would be kinetically favored over the 6-endo-trig cyclization. acs.org
Table 3: Calculated Activation Barriers for Radical Cyclization of this compound Radical This table contains hypothetical data based on known preferences for radical cyclizations of similar unsaturated systems.
| Reaction Pathway | Activation Energy (kcal/mol) |
|---|---|
| 5-exo-trig cyclization | 8.5 |
| 6-endo-trig cyclization | 12.1 |
Molecular Dynamics Simulations of Complex Systems
While quantum mechanics calculations are excellent for studying individual molecules or small clusters, Molecular Dynamics (MD) simulations are better suited for exploring the behavior of molecules in a condensed phase or for examining the dynamics of large, flexible molecules over time. chemrxiv.org An MD simulation of this compound, either in the gas phase or in a solvent, would provide insights into its conformational dynamics and how these motions might influence its reactivity. nih.gov
MD simulations can reveal the preferred conformations of the molecule and the timescales of transitions between different conformational states. This is particularly relevant for the intramolecular cyclization reaction, as the probability of cyclization will depend on the population of conformations in which the terminal double bond is in proximity to the radical center.
Conformational Analysis and Molecular Interactions
The flexibility of the pentyl and pentenyl chains in this compound leads to a large number of possible conformations. acs.orgnobelprize.org Understanding the relative energies of these conformers and the barriers to their interconversion is crucial for a complete picture of the molecule's properties.
Computational methods can be used to perform a systematic conformational search to identify the low-energy conformers. This is often done using a combination of molecular mechanics force fields for an initial broad search, followed by higher-level quantum mechanics calculations to refine the energies and geometries of the most stable conformers.
Table 4: Relative Energies of Selected Conformers of this compound This table presents hypothetical data illustrating the energetic differences that can exist between different spatial arrangements of the molecule.
| Conformer | Description | Relative Energy (kcal/mol) |
|---|---|---|
| 1 | Fully extended (anti) conformation | 0.0 |
| 2 | Gauche interaction in pentyl chain | 0.8 |
| 3 | Folded conformation bringing chain ends closer | 2.5 |
Intra- and Intermolecular Interactions in Ether Systems
The functionality of the ether group, characterized by an oxygen atom bonded to two alkyl or aryl groups, introduces polarity and specific reactivity to the molecule. The C-O bonds are polar due to the higher electronegativity of oxygen, resulting in a net dipole moment for the ether molecule. ucalgary.ca This inherent polarity governs the nature of both intramolecular and intermolecular interactions.
Intermolecularly, ether molecules primarily engage in dipole-dipole interactions and van der Waals dispersion forces. ucalgary.ca The oxygen atom, with its lone pairs of electrons, can also act as a hydrogen bond acceptor, allowing for interactions with molecules that can donate a hydrogen bond. ucalgary.ca
In the case of this compound, the presence of a double bond in the pentenyl chain introduces the possibility of π-system interactions. Intramolecularly, the flexibility of the alkyl and alkenyl chains allows the molecule to adopt various conformations to minimize steric hindrance and maximize stabilizing interactions. These can include weak hydrogen bonds between the ether oxygen and nearby hydrogen atoms on the alkyl or alkenyl chains, as well as dispersion forces between the two chains.
Computational studies on analogous, smaller unsaturated ethers, such as allyl ethyl ether, have identified multiple stable conformers resulting from rotations around the C-O and C-C single bonds. nih.gov These studies, utilizing methods like density functional theory (DFT), help to elucidate the subtle balance of forces that determine the preferred three-dimensional structure of such molecules. nih.gov Non-covalent interaction analysis of these systems reveals that interactions involving the lone pairs on the oxygen atom with the organic side chains are crucial in determining the distinct geometries and energy ordering of the conformers. nih.gov
Stereochemical Considerations in Pentenyl Ether Structures
The stereochemistry of this compound is primarily influenced by the rotational isomerism around its single bonds and the geometric isomerism associated with the carbon-carbon double bond. The flexibility of the pentyl and pentenyl chains allows for a multitude of conformations, each with a distinct spatial arrangement of atoms and associated potential energy.
Computational analyses of structurally related, smaller unsaturated ethers, such as alkyl vinyl ethers and allyl ethyl ether, provide insight into the likely conformational preferences of this compound. nih.govresearchgate.net These studies have shown that molecules of this type can exist as a mixture of several stable conformers at room temperature. researchgate.net For instance, studies on ethyl vinyl ether have identified three distinct rotational isomers: a planar s-cis/s-trans conformer of C_s symmetry, and two non-planar rotamers, skew/s-trans and skew/gauche, both with C_i molecular symmetry. researchgate.net
The relative energies of these conformers are determined by a combination of steric repulsion and stabilizing electronic effects, such as hyperconjugation. The barriers to internal rotation around the C-O and C-C single bonds dictate the rate of interconversion between these conformers. For example, in allyl ethyl ether, different arrangements of the allyl side chain lead to distinct low-energy conformers. nih.gov
The presence of the double bond in the 4-pentenyl group also introduces the possibility of cis-trans (or E/Z) isomerism, depending on the substitution pattern around the double bond. For this compound, the terminal double bond (at position 4) means that geometric isomerism is not a factor for this specific molecule. However, in related pentenyl ethers with internal double bonds, this would be a key stereochemical feature.
The following table presents representative computational data for conformers of analogous, smaller ether molecules, which can serve as a model for understanding the stereochemical landscape of this compound.
| Compound | Conformer | Relative Energy (kJ/mol) | Key Dihedral Angles (°) |
| Allyl Ethyl Ether | Conformer I | 0.00 | C1-C2-C3-O4 = -178.9 |
| Conformer II | 1.25 | C1-C2-C3-O4 = 69.8 | |
| Conformer III | 2.45 | C1-C2-C3-O4 = 70.3 | |
| Ethyl Vinyl Ether | s-cis/s-trans | 0.00 | C1-O2-C3-C4 = 0 (cis) |
| skew/s-trans | 5.23 | C1-O2-C3-C4 = 180 (trans) | |
| skew/gauche | 6.27 | C1-O2-C3-C4 = 90 (gauche) |
Data for Allyl Ethyl Ether adapted from computational studies. nih.gov Data for Ethyl Vinyl Ether adapted from spectroscopic and computational analyses. researchgate.net
Advanced Analytical Characterization of 4 Pentenyl Pentyl Ether
Spectroscopic Techniques for Structural Elucidaion
Spectroscopic methods are indispensable for determining the molecular structure of 4-Pentenyl pentyl ether. By probing the interactions of the molecule with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide detailed information about its atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
NMR spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule. While specific experimental spectra for this compound are not widely published, the expected chemical shifts and splitting patterns can be accurately predicted based on the compound's structure, which consists of a pentyl group and a 4-pentenyl group linked by an ether oxygen.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the protons in the pentyl and pentenyl chains. The protons on carbons adjacent to the ether oxygen (α-protons) will be deshielded and appear at a higher chemical shift (further downfield) compared to other methylene groups. The terminal vinyl protons of the pentenyl group will have characteristic chemical shifts in the alkene region of the spectrum.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. Similar to ¹H NMR, the carbons bonded to the ether oxygen are expected to be the most deshielded among the sp³ hybridized carbons. The sp² hybridized carbons of the double bond will appear significantly downfield.
Predicted NMR Data for this compound
The following data is predicted based on standard NMR chemical shift correlations.
¹H NMR (Proton NMR)
| Structural Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| H-1' (CH2=) | ~4.92 | ddt |
| H-1' (CH2=) | ~4.98 | ddt |
| H-2' (-CH=) | ~5.80 | ddt |
| H-3' (=CH-CH2-) | ~2.08 | q |
| H-4' (-CH2-CH2-O-) | ~1.59 | p |
| H-5' (-CH2-O-) | ~3.40 | t |
| H-1 (-O-CH2-) | ~3.38 | t |
| H-2 (-O-CH2-CH2-) | ~1.55 | p |
| H-3, H-4 (-CH2-CH2-CH3) | ~1.35 | m |
¹³C NMR (Carbon-13 NMR)
| Structural Position | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-1' (CH2=) | ~114.5 |
| C-2' (-CH=) | ~138.5 |
| C-3' (=CH-CH2-) | ~30.5 |
| C-4' (-CH2-CH2-O-) | ~29.0 |
| C-5' (-CH2-O-) | ~70.0 |
| C-1 (-O-CH2-) | ~71.0 |
| C-2 (-O-CH2-CH2-) | ~29.5 |
| C-3 (-CH2-CH2-CH2-) | ~28.5 |
| C-4 (-CH2-CH3) | ~22.5 |
Abbreviations: ddt = doublet of doublets of triplets, q = quartet, p = pentet (quintet), t = triplet, m = multiplet
Mass Spectrometry (MS) Applications (EI-MS, ESI-MS, Accurate Mass Spectrometry)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns.
Electron Ionization-Mass Spectrometry (EI-MS): This hard ionization technique leads to extensive fragmentation. For this compound (molar mass: 156.28 g/mol ), the molecular ion peak (M⁺) at m/z 156 would be expected. Key fragmentation pathways would likely include alpha-cleavage on either side of the ether oxygen, resulting in fragments from the loss of the pentyl radical (C₅H₁₁) or the pentenyl radical (C₅H₉). Other significant fragments could arise from cleavage at the allylic position of the pentenyl chain.
Electrospray Ionization-Mass Spectrometry (ESI-MS): As a soft ionization technique, ESI is less likely to cause fragmentation and is typically used for more polar or larger molecules. For a small, relatively non-polar molecule like this compound, ESI would likely produce a protonated molecule [M+H]⁺ at m/z 157 or adducts with other cations (e.g., sodium, [M+Na]⁺ at m/z 179).
Accurate Mass Spectrometry: High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion. This allows for the determination of the elemental formula. For this compound, an accurate mass measurement would confirm the molecular formula as C₁₀H₂₀O, distinguishing it from other isobaric compounds (molecules with the same nominal mass but different elemental compositions).
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm its key structural features.
Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| =C-H (alkene) | Stretch | ~3075 | Medium |
| C-H (alkane) | Stretch | 2850-2960 | Strong |
| C=C (alkene) | Stretch | ~1640 | Medium |
| C-O-C (ether) | Asymmetric Stretch | ~1115 | Strong |
The presence of the strong C-O-C stretching band is definitive for the ether linkage, while the bands around 3075 cm⁻¹, 1640 cm⁻¹, and 910 cm⁻¹ are characteristic of a terminal alkene. The strong absorptions in the 2850-2960 cm⁻¹ range confirm the presence of saturated C-H bonds in the pentyl and pentenyl chains.
Chromatographic Methods for Separation and Detection
Chromatographic techniques are essential for separating this compound from reaction mixtures, natural product extracts, or environmental samples, and for its quantification.
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)
Given its volatility, this compound is ideally suited for analysis by Gas Chromatography.
Gas Chromatography (GC): In GC, the compound is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. A non-polar or mid-polar column (e.g., one with a 5% phenyl polysiloxane stationary phase) would be appropriate. The retention time of the compound is a characteristic property under specific chromatographic conditions and can be used for identification when compared to an authentic standard.
Gas Chromatography-Mass Spectrometry (GC-MS): The coupling of GC with a mass spectrometer provides a powerful two-dimensional analytical tool. As components elute from the GC column, they are introduced into the MS, which serves as a highly specific detector. This allows for the tentative identification of this compound in a complex mixture based on its mass spectrum, even without a reference standard. The combination of its retention time and mass spectrum provides a high degree of confidence in its identification.
Comprehensive Two-Dimensional Gas Chromatography (GCxGC-MS) for Complex Mixtures
For exceptionally complex samples containing hundreds or thousands of volatile and semi-volatile compounds, such as petroleum products or environmental extracts, conventional GC-MS may not provide adequate separation. researchgate.netresearchgate.net
Comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power by using two columns with different stationary phases connected by a modulator. nih.govscispace.com The modulator traps fractions of eluent from the first column and periodically injects them onto the second, shorter column for a rapid, secondary separation. This results in a structured two-dimensional chromatogram with vastly increased peak capacity. dlr.de When coupled with a mass spectrometer (GCxGC-MS), this technique provides an unparalleled ability to separate and identify individual components, like this compound, that might otherwise co-elute and remain unresolved in a one-dimensional GC-MS analysis. researchgate.net This is particularly valuable for non-targeted analysis of complex matrices where the presence of such an ether might be unknown. nih.gov
Liquid Chromatography (LC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid chromatography (LC) coupled with tandem mass spectrometry (LC-MS/MS) stands as a powerful tool for the analysis of a wide array of organic molecules. However, the direct analysis of volatile and nonpolar compounds like this compound by LC-MS/MS presents significant challenges. Due to its high volatility and low polarity, this compound exhibits poor retention on conventional reversed-phase LC columns and inefficient ionization by standard techniques such as electrospray ionization (ESI).
To overcome these limitations, derivatization is a crucial strategy. This involves chemically modifying the analyte to introduce a functional group that enhances its chromatographic retention and ionization efficiency. For this compound, a potential derivatization approach could involve the reaction of the double bond to introduce a more polar and ionizable moiety.
Hypothetical LC-MS/MS Parameters for a Derivatized this compound:
| Parameter | Setting |
| LC Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion | [M+H]+ of the derivatized compound |
| Product Ions | Specific fragments of the derivatized compound |
The mass spectrometric fragmentation of ethers typically involves cleavage at the C-O bond (α-cleavage). In the case of this compound, the molecular ion might be weak or absent in the mass spectrum. The fragmentation pattern would be expected to show characteristic losses of alkyl or alkenyl radicals. For a derivatized version of the molecule, the fragmentation would be directed by the newly introduced functional group, leading to more specific and structurally informative product ions for use in MRM analysis.
Sample Preparation and Derivatization Strategies for Analysis
Effective sample preparation is paramount for obtaining reliable and accurate results in the analysis of this compound. The chosen method must efficiently extract and concentrate the analyte from its matrix while minimizing interferences.
Headspace Solid-Phase Microextraction (HS-SPME) Techniques
Headspace solid-phase microextraction (HS-SPME) is a solvent-free, simple, and highly effective technique for the extraction of volatile and semi-volatile organic compounds from various matrices. This method involves exposing a fused silica fiber coated with a stationary phase to the headspace above a sample. The volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. The fiber is subsequently transferred to the injection port of a gas chromatograph (GC) for thermal desorption and analysis.
For the analysis of this compound, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a suitable choice due to its ability to adsorb a wide range of volatile and semi-volatile compounds. frontiersin.org The optimization of several parameters is critical to achieve high extraction efficiency.
Typical HS-SPME Parameters for Volatile Compound Analysis:
| Parameter | Condition | Rationale |
| Fiber Coating | DVB/CAR/PDMS | Broad applicability for volatile and semi-volatile compounds. frontiersin.org |
| Extraction Temperature | 60-80 °C | Increases the vapor pressure of the analyte, promoting its transfer to the headspace. mdpi.com |
| Equilibration Time | 15-30 min | Allows the analyte to reach equilibrium between the sample matrix and the headspace. mdpi.com |
| Extraction Time | 30-60 min | Sufficient time for the analyte to adsorb onto the SPME fiber. frontiersin.org |
| Desorption Temperature | 250 °C | Ensures complete transfer of the analyte from the fiber to the GC injector. |
| Desorption Time | 2-5 min | Adequate time for thermal desorption without causing degradation of the analyte or the fiber. mdpi.com |
The addition of salt to the sample matrix can also enhance the extraction efficiency by increasing the ionic strength of the solution, which in turn decreases the solubility of the organic analyte and promotes its partitioning into the headspace.
Environmental Behavior and Degradation Pathways of 4 Pentenyl Pentyl Ether
Abiotic Degradation Mechanisms
Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For 4-pentenyl pentyl ether, the key abiotic degradation mechanisms are photo-oxidation and hydrolysis.
Photo-oxidation, initiated by sunlight, is a significant degradation pathway for many organic compounds in the atmosphere and surface waters. While direct photolysis of the ether bond in alkyl ethers is generally slow, the presence of a carbon-carbon double bond in the 4-pentenyl group of this compound makes it susceptible to reactions with photochemically generated reactive species such as hydroxyl radicals (•OH).
In the atmosphere, the reaction with •OH radicals is expected to be a primary removal process. The rate of this reaction can be estimated using structure-activity relationships (SARs). For unsaturated ethers, the •OH radical can add to the double bond or abstract a hydrogen atom from the alkyl chains. The atmospheric half-life of a chemical due to reaction with •OH can provide an indication of its persistence in the air.
UV radiation can also directly induce the degradation of some chemical structures. The ether bond itself is generally resistant to direct photolysis by environmentally relevant UV radiation. However, the presence of chromophores within a molecule can facilitate photodegradation. For simple alkyl and alkenyl ethers, significant absorption of solar radiation is not expected. Nevertheless, indirect photolysis, mediated by other light-absorbing substances in the environment (e.g., dissolved organic matter in water), can contribute to the degradation of this compound. Research on the photodegradation of polybrominated diphenyl ethers (PBDEs) has shown that UV light can cause the cleavage of ether bonds, suggesting that similar processes, though likely less efficient for non-brominated ethers, could occur. nih.gov The energy from UV absorption can create an excited state, leading to the formation of free radicals that can attack weaker bonds, such as the ether linkage. reddit.com
Table 1: Key Factors in Photo-oxidation of Alkenyl Ethers
| Factor | Description | Relevance to this compound |
| Hydroxyl Radical (•OH) Reactivity | The rate at which the compound reacts with •OH radicals in the atmosphere. | The double bond in the 4-pentenyl group is a primary site for •OH radical attack, leading to rapid degradation. |
| Direct Photolysis | Degradation caused by the direct absorption of UV radiation. | The simple ether structure is not expected to absorb significant solar radiation, making direct photolysis a minor pathway. |
| Indirect Photolysis | Degradation mediated by other light-absorbing substances. | Dissolved organic matter in water can act as a photosensitizer, contributing to the degradation of the ether. |
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The ether linkage (C-O-C) is generally stable to hydrolysis under neutral pH conditions. However, under acidic conditions, the hydrolysis of ethers can be catalyzed.
For alkenyl ethers, the mechanism of acid-catalyzed hydrolysis has been a subject of study. acs.org The reaction typically involves the protonation of the ether oxygen, followed by the cleavage of the C-O bond. The presence of the double bond in the 4-pentenyl group could potentially influence the rate and mechanism of hydrolysis compared to saturated dialkyl ethers. Transition metal complexes have also been shown to catalyze the hydrolysis of alkenyl ethers. acs.org However, the environmental relevance of such metal-catalyzed hydrolysis for a compound like this compound at typical environmental concentrations is likely to be low.
Recent studies on the hydrolysis of ethers in aqueous acid suggest that the mechanism often involves a general-acid-catalyzed process where proton transfer to the oxygen is concerted with C–O bond cleavage. researchgate.net The stability of the resulting carbocation is a key factor. In the case of this compound, cleavage could potentially lead to a pentenyl carbocation and pentanol (B124592), or a pentyl carbocation and 4-penten-1-ol (B13828).
Table 2: Conditions Affecting Hydrolysis of Ethers
| Condition | Effect on Hydrolysis Rate |
| pH | Significantly enhanced under acidic conditions. Generally stable at neutral and alkaline pH. |
| Temperature | Increased temperature generally accelerates the rate of hydrolysis. |
| Catalysts | Presence of acids or certain metal ions can catalyze the hydrolysis reaction. |
Biotic Degradation Processes
Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms. This is a crucial process for the removal of many organic pollutants from the environment.
The ether bond is known for its chemical stability, which can make some ether compounds resistant to microbial degradation. nih.gov However, numerous microorganisms have been identified that are capable of cleaving the ether linkage in a variety of compounds. semanticscholar.orgnih.gov Bacteria and fungi have evolved enzymatic systems to utilize ethers as a source of carbon and energy. asm.org
The microbial degradation of ethers can proceed through several mechanisms, including oxidative and hydrolytic pathways. For alkyl ethers, a common initial step is the oxidation of a carbon atom adjacent to the ether oxygen (the α-carbon). This is often catalyzed by monooxygenase enzymes. This initial oxidation can lead to an unstable hemiacetal that spontaneously cleaves, breaking the ether bond.
The enzymatic machinery involved in ether degradation often includes cytochrome P450 monooxygenases and other oxidoreductases. asm.org These enzymes introduce an oxygen atom into the substrate, initiating the degradation cascade.
For an unsaturated ether like this compound, several enzymatic transformations are possible:
Oxidation at the double bond: Enzymes could epoxidize the double bond, leading to the formation of an epoxide. This epoxide could then be further metabolized.
Hydroxylation of the alkyl chains: Monooxygenases could hydroxylate either the pentenyl or the pentyl chain at various positions. Hydroxylation at the α-carbon to the ether oxygen is a common pathway for ether cleavage.
Cleavage of the ether bond: Direct enzymatic cleavage of the ether bond, while less common for simple alkyl ethers, can occur.
Identifying the metabolites of microbial degradation is key to understanding the degradation pathway. For this compound, potential initial metabolites could include:
4-penten-1-ol and pentanal (from cleavage at the pentyl side)
Pentanol and 4-pentenal (from cleavage at the pentenyl side)
Hydroxylated derivatives of the parent ether
Studies on the degradation of other ethers, such as methyl tert-butyl ether (MTBE), have shown that the initial enzymatic attack leads to the formation of an alcohol and an aldehyde. nih.gov A similar mechanism could be expected for this compound.
Table 3: Potential Enzymes and Metabolic Products in the Biodegradation of this compound
| Enzyme Class | Potential Action | Possible Metabolites |
| Monooxygenases | Hydroxylation of alkyl chains, epoxidation of the double bond | Hydroxylated ethers, epoxide derivatives, 4-penten-1-ol, pentanol, pentanal, 4-pentenal |
| Dehydrogenases | Oxidation of alcohol metabolites | Pentanoic acid, 4-pentenoic acid |
| Hydrolases | Cleavage of epoxide ring | Diol derivatives |
Environmental Fate Modeling and Prediction (General principles applicable to ethers)
Environmental fate models are valuable tools for predicting the distribution and persistence of chemicals in the environment. rsc.org These models use the physical and chemical properties of a substance, along with environmental parameters, to estimate its behavior.
For ethers like this compound, key input parameters for these models include:
Vapor pressure: Influences the partitioning between air and other compartments.
Water solubility: Determines the concentration in the aqueous phase.
Octanol-water partition coefficient (Kow): Indicates the tendency to partition into organic matter and biota.
Henry's Law constant: Describes the partitioning between air and water.
Degradation rates: Half-lives for abiotic and biotic degradation processes.
Quantitative Structure-Activity Relationship (QSAR) models are another predictive tool. europa.eu QSARs use the chemical structure of a compound to estimate its physical, chemical, and biological properties, including its biodegradability. nih.goveuropa.eu For a compound like this compound, where experimental data may be limited, QSARs can provide initial estimates of its environmental behavior. These models are built on databases of experimentally determined properties for a wide range of chemicals and can be used to predict properties for new or untested substances.
Table 4: Key Parameters for Environmental Fate Modeling of Ethers
| Parameter | Definition | Importance for Modeling |
| Vapor Pressure | The pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature. | Determines the likelihood of volatilization from soil and water. |
| Water Solubility | The maximum amount of a substance that can be dissolved in a given amount of water. | Influences the concentration in aquatic environments and the potential for leaching in soil. |
| Octanol-Water Partition Coefficient (Kow) | The ratio of the concentration of a chemical in octanol and water at equilibrium. | Predicts the tendency of a chemical to bioaccumulate and adsorb to organic matter. |
| Henry's Law Constant | The ratio of the partial pressure of a substance in the gas phase to its concentration in the aqueous phase. | Governs the exchange between air and water. |
| Degradation Half-life | The time required for the concentration of a substance to decrease by half. | A key indicator of the persistence of a chemical in a particular environmental compartment. |
Industrial and Specialty Non Clinical Applications of 4 Pentenyl Pentyl Ether
Use as a Chemical Intermediate
A chemical intermediate is a molecule that is formed from the reactants and reacts further to give the products of a chemical reaction. Due to its bifunctional nature, containing both an ether group and a reactive terminal double bond, 4-Pentenyl pentyl ether has the potential to be a valuable intermediate in organic synthesis.
The double bond can undergo a variety of addition reactions, such as hydrogenation, halogenation, and hydrohalogenation, to introduce new functional groups. It can also participate in polymerization reactions. The ether linkage is generally stable but can be cleaved under harsh acidic conditions.
While specific industrial-scale syntheses using this compound as an intermediate are not widely reported, the synthesis of related compounds such as 4-Pentenyl(ethynyldiphenylsilyl) ether demonstrates the utility of the 4-pentenyl moiety in constructing more complex molecules. jst.go.jp The Williamson ether synthesis is a common method for the preparation of ethers, involving the reaction of an alkoxide with a primary alkyl halide. wikipedia.orgmasterorganicchemistry.com This suggests that this compound itself can be synthesized from a pentenyl halide and a pentoxide, or a pentyl halide and a pentenoxide.
Potential as a Component in Specialized Formulations
The unique combination of a hydrocarbon chain and an ether group, along with a site of unsaturation, suggests that this compound could be a component in various specialized formulations.
Fuel Additive Considerations
Ethers are well-known fuel additives, primarily used as oxygenates to improve combustion and reduce exhaust emissions such as carbon monoxide. wikipedia.org Methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE) are common examples. wikipedia.org Oxygenates increase the oxygen content of the fuel, promoting more complete combustion.
The suitability of an ether as a fuel additive depends on factors such as its octane rating, boiling point, and miscibility with gasoline. While there is no specific data on the use of this compound as a fuel additive, its hydrocarbon content would contribute to the energy density of the fuel. The presence of the double bond, however, might affect its stability and combustion properties, potentially leading to gum formation. Further research would be needed to evaluate its performance and compatibility as a fuel additive.
Table 2: Examples of Ether Fuel Additives
| Additive | Formula | Purpose |
|---|---|---|
| Methyl tert-butyl ether (MTBE) | C₅H₁₂O | Oxygenate, octane booster. wikipedia.org |
| Ethyl tert-butyl ether (ETBE) | C₆H₁₄O | Oxygenate, octane booster. wikipedia.org |
| Diisopropyl ether (DIPE) | C₆H₁₄O | Oxygenate. wikipedia.org |
Role in Polymer Chemistry and Material Science
The presence of a terminal alkene (vinyl group) in this compound makes it a potential monomer for polymerization reactions. Through addition polymerization, it could form polymers with long hydrocarbon side chains containing an ether linkage. Such polymers might exhibit interesting properties, such as hydrophobicity and flexibility.
Furthermore, it could be used as a co-monomer with other vinyl monomers to tailor the properties of the resulting copolymers. The ether linkage within the side chain could influence the polymer's thermal stability and solubility. Poly(silyl ether)s, for example, are known for their hydrolytic degradability and are synthesized from monomers containing silyl ether bonds. mdpi.com This suggests a potential for creating novel polymers with specific functionalities by incorporating monomers like this compound. The synthesis of poly(ether ester)s and poly(vinyl ether)s also highlights the versatility of ether linkages in polymer backbones and side chains. researchgate.netrsc.org
Fragrance and Flavor Chemical Applications
Table 3: Structurally Related Fragrance Compounds
| Compound | CAS Number | Scent Profile |
|---|---|---|
| 4-Allyl-2-methoxyphenyl benzyl (B1604629) ether | 501-92-8 | Spicy, Clove, Floral cloudfront.net |
| 4-Pentenyl acetate (B1210297) | 1576-85-8 | Green, plastic, weedy flavscents.com |
Analytical Calibration and Validation Standards
Following a comprehensive search of available scientific literature and chemical databases, no specific data or detailed research findings on the use of this compound as an analytical calibration or validation standard were identified. The search for its application in analytical chemistry, as a reference material, or in specific analytical methodologies such as Gas Chromatography-Mass Spectrometry (GC-MS) did not yield any results detailing its use for these purposes.
Consequently, no data tables regarding its purity, certified concentrations, or validation parameters (e.g., linearity, limit of detection, limit of quantitation) can be provided. The absence of such information in the public domain suggests that this compound is not commonly utilized as a standard for analytical calibration and validation in industrial or specialty non-clinical applications.
Academic Research on 4 Pentenyl and Pentyl Ether Derivatives
Synthesis and Structural Diversification of Derivatives
The synthesis of 4-pentenyl pentyl ether itself can be approached through established methods of ether synthesis. The most common and versatile of these is the Williamson ether synthesis. masterorganicchemistry.comkhanacademy.orgwikipedia.orglibretexts.orgorganic-chemistry.org This S\textsubscript{N}2 reaction involves the reaction of an alkoxide with a primary alkyl halide. wikipedia.org For the synthesis of this compound, two primary routes are feasible:
Route A: Reaction of sodium pentoxide with 5-bromo-1-pentene.
Route B: Reaction of sodium 4-penten-1-oxide with 1-bromopentane.
Both routes are expected to be efficient, as they involve primary alkyl halides, which are ideal substrates for the S\textsubscript{N}2 mechanism, minimizing the potential for elimination side reactions. masterorganicchemistry.com
Beyond the initial synthesis, the structural diversification of the this compound backbone is a key area of academic research, enabling the exploration of structure-activity relationships.
The introduction of additional functional groups to the this compound structure can be achieved through various synthetic strategies, targeting either the pentenyl or the pentyl moiety.
Functionalization of the Alkenyl Chain:
The terminal double bond of the 4-pentenyl group is a prime site for a wide array of chemical transformations:
Epoxidation: The alkene can be converted to an epoxide using reagents such as meta-chloroperoxybenzoic acid (mCPBA). This introduces a reactive three-membered ring that can be opened by various nucleophiles to introduce a wide range of functional groups, such as diols, amino alcohols, and alkoxy alcohols.
Hydroboration-Oxidation: This two-step reaction sequence allows for the anti-Markovnikov addition of a hydroxyl group to the terminal carbon, yielding a primary alcohol. This alcohol can then be further oxidized or converted to other functional groups.
Ozonolysis: Cleavage of the double bond via ozonolysis, followed by reductive or oxidative workup, can yield an aldehyde or a carboxylic acid, respectively. These functional groups serve as handles for further modifications, such as chain extension or the introduction of nitrogen-containing moieties.
Radical Additions: The double bond can participate in radical addition reactions, for instance, with thiols (thiol-ene reaction), to introduce sulfur-containing functional groups. acsgcipr.org
Functionalization of the Alkyl Chain:
While the saturated pentyl chain is generally less reactive than the alkenyl chain, functional groups can be introduced, often through radical-mediated processes:
Free-Radical Halogenation: In the presence of a radical initiator, such as AIBN, and a halogen source like N-bromosuccinimide (NBS), allylic bromination can occur at the carbon adjacent to the ether oxygen on the pentyl chain, though selectivity can be a challenge.
A summary of potential functionalization reactions is presented in the table below.
| Reaction | Reagent(s) | Functional Group Introduced |
| Epoxidation | mCPBA | Epoxide |
| Hydroboration-Oxidation | 1. BH₃•THF; 2. H₂O₂, NaOH | Hydroxyl (-OH) |
| Ozonolysis (reductive) | 1. O₃; 2. Zn/H₂O or Me₂S | Aldehyde (-CHO) |
| Ozonolysis (oxidative) | 1. O₃; 2. H₂O₂ | Carboxylic Acid (-COOH) |
| Thiol-ene Reaction | R-SH, Radical Initiator | Thioether (-S-R) |
The development of stereoselective methods for the synthesis of chiral ethers is a significant area of research, driven by the importance of enantiomerically pure compounds in pharmaceuticals and materials science. nih.gov For derivatives of this compound, chirality can be introduced at several positions.
Asymmetric Epoxidation:
The Sharpless asymmetric epoxidation is a powerful method for the enantioselective epoxidation of allylic alcohols. To apply this to the this compound system, the terminal alkene could first be converted to an allylic alcohol. This can be achieved through selenium dioxide oxidation, although this reaction can be challenging for terminal alkenes. A more controlled approach would involve building the chiral center during the synthesis.
Chiral Pool Synthesis:
An alternative strategy is to start from a chiral precursor, often referred to as the "chiral pool." For instance, a chiral alcohol, obtained through enzymatic resolution or asymmetric synthesis, could be used in a Williamson ether synthesis to generate an enantiomerically enriched ether.
Catalytic Asymmetric Allylation:
Recent advances in catalysis have enabled the asymmetric allylation of aldehydes and ketones, leading to the formation of chiral homoallylic alcohols. nih.gov These chiral alcohols can then be converted to the corresponding ethers. For example, a chiral homoallylic alcohol could be synthesized and then alkylated with a pentyl halide to yield a chiral this compound derivative.
The table below outlines some approaches to stereoselective synthesis.
| Method | Description | Chiral Center Location |
| Asymmetric Epoxidation | Enantioselective conversion of the double bond to an epoxide using a chiral catalyst. | On the former double bond carbons. |
| Chiral Pool Synthesis | Starting with an enantiomerically pure alcohol or halide in a Williamson ether synthesis. | Dependent on the chiral starting material. |
| Catalytic Asymmetric Allylation | Asymmetric addition of an allyl group to an aldehyde to form a chiral homoallylic alcohol, followed by etherification. | On the carbon bearing the hydroxyl group. |
Structure-Activity Relationship (SAR) Studies of Derivatives (Chemical Aspects)
Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a molecule influences its properties and reactivity. wikipedia.org For this compound derivatives, SAR studies would focus on the chemical aspects, such as reactivity and stability, as influenced by modifications to the molecular structure.
Modifications to the pentenyl and pentyl chains can have a significant impact on the chemical reactivity of the ether.
Pentenyl Chain Modifications:
Chain Length: Altering the length of the alkenyl chain would affect the distance between the double bond and the ether oxygen. For shorter chains, intramolecular reactions, such as cyclization under acidic conditions, may become more favorable.
Substitution on the Double Bond: Introducing alkyl substituents on the double bond would influence its reactivity in electrophilic additions, generally increasing the rate of reaction due to the stabilizing effect of alkyl groups on the intermediate carbocation.
Pentyl Chain Modifications:
Branching: Introducing branching on the pentyl chain would increase steric hindrance around the ether oxygen. This could decrease the rate of reactions involving the oxygen atom, such as acid-catalyzed cleavage. youtube.com
Introduction of Electron-Withdrawing/Donating Groups: The presence of electron-withdrawing groups on the pentyl chain would decrease the basicity of the ether oxygen, making it less susceptible to protonation and subsequent acid-catalyzed reactions. Conversely, electron-donating groups would increase the basicity of the oxygen.
The position and stereochemistry of the double bond in the alkenyl chain are crucial determinants of the properties of the resulting ether derivatives.
Alkene Position:
Proximity to the Ether Oxygen: Moving the double bond closer to the ether oxygen (e.g., to the 2- or 3-position) would significantly alter the electronic properties of the ether. An alkene at the 2-position would create a vinyl ether-like system, which is highly susceptible to acid-catalyzed hydrolysis. A double bond at the 3-position creates a homoallylic ether.
Terminal vs. Internal Alkene: A terminal alkene, as in this compound, is generally more accessible for reactions such as hydroboration. An internal alkene would exhibit different regioselectivity in addition reactions.
Stereochemistry:
E/Z Isomerism: For internal alkenes, the stereochemistry (E or Z) can influence the physical properties, such as boiling point and density, as well as the stereochemical outcome of subsequent reactions. For example, in reactions like epoxidation, the stereochemistry of the starting alkene determines the relative stereochemistry of the resulting epoxide.
The following table summarizes the expected influence of structural modifications on reactivity.
| Modification | Expected Impact on Reactivity |
| Shorter Alkenyl Chain | Increased propensity for intramolecular cyclization. |
| Alkyl Substitution on Alkene | Increased rate of electrophilic addition. |
| Branching on Pentyl Chain | Decreased rate of reactions at the ether oxygen due to steric hindrance. |
| Electron-Withdrawing Groups on Pentyl Chain | Decreased basicity of the ether oxygen. |
| Alkene at 2-position | Increased susceptibility to acid-catalyzed hydrolysis. |
Studies on Related Ethers and Their Transformations
Research on ethers that are structurally related to this compound, such as other unsaturated and homoallylic ethers, provides valuable insights into its potential chemical behavior.
Homoallylic Ethers:
This compound is an example of a homoallylic ether. The study of homoallylic alcohols and ethers is a rich area of organic synthesis. abo.finih.govrsc.orgorganic-chemistry.org For example, palladium-catalyzed reactions of homoallylic alcohols have been shown to lead to the formation of tetrahydrofuran derivatives. nih.gov This suggests that under certain catalytic conditions, this compound could potentially undergo intramolecular cyclization reactions.
Unsaturated Ethers in General:
Unsaturated ethers are susceptible to a variety of transformations. libretexts.org Under strongly acidic conditions, the ether linkage can be cleaved. youtube.com Additionally, the presence of the double bond allows for participation in radical reactions. Ethers are known to undergo autoxidation in the presence of oxygen to form explosive peroxides, a reaction that is facilitated by the presence of allylic hydrogens. libretexts.org Given the structure of this compound, it would be expected to be susceptible to such radical-mediated oxidation processes.
Cyclic Ether Formation and Ring-Opening Reactions
The structure of this compound, containing a double bond at the C-4 position relative to the ether oxygen, makes it a prime candidate for intramolecular cyclization reactions to form substituted cyclic ethers. This process, often referred to as intramolecular hydroalkoxylation or cyclization, typically results in the formation of five-membered tetrahydrofuran rings, which are common structural motifs in numerous natural products. nih.gov
The cyclization can be initiated through various catalytic methods:
Acid Catalysis : In the presence of a strong acid, the ether oxygen can be protonated. This activation facilitates the intramolecular nucleophilic attack of the terminal double bond on the carbon adjacent to the oxygen, leading to the formation of a substituted tetrahydrofuran ring. This process is analogous to the acid-catalyzed dehydration of alcohols to form symmetrical ethers. masterorganicchemistry.com
Metal-Catalyzed Reactions : A wide array of transition metals, including palladium and platinum, have been shown to catalyze the intramolecular cyclization of unsaturated alcohols and ethers. scispace.comorganic-chemistry.org For instance, palladium-catalyzed reactions of γ-hydroxy terminal alkenes with aryl bromides can construct substituted tetrahydrofuran rings by forming both a C-O and a C-C bond in a single step. scispace.com These reactions often proceed with high levels of stereoselectivity, allowing for the controlled synthesis of specific diastereomers. scispace.com
Radical Cyclization : 4-Pentenyl-1-oxy radicals can undergo ring closure reactions to yield functionalized disubstituted tetrahydrofurans. scispace.com
The table below summarizes findings for analogous cyclization reactions leading to tetrahydrofuran derivatives.
| Catalyst/Reagent | Substrate Type | Product | Key Findings |
| Palladium(II) / Bis-sulfoxide | Alcohols with pendant alkenes | Chromans, Pyrans | Proceeds via C-H activation and inner-sphere functionalization. |
| Platinum Catalyst | γ- and δ-hydroxy olefins | Tetrahydrofurans, Tetrahydropyrans | Tolerates a variety of functional groups including esters, amides, and other ethers. organic-chemistry.org |
| Bismuth(III) triflate (Bi(OTf)₃) | Unsaturated acetals | Functionalized carbocycles | Highly efficient, requiring only 1 mol% of the catalyst at room temperature. rsc.org |
| Cerium Ammonium (B1175870) Nitrate | Tertiary 1,4- and 1,5-diols | Tetrahydrofuran/pyran derivatives | High yield and stereoselectivity under mild conditions. organic-chemistry.org |
Ring-opening reactions of the resulting tetrahydrofuran derivatives are also a significant area of study. Tetrahydrofuran is a relatively stable cyclic ether compared to three-membered (oxirane) or four-membered (oxetane) rings. libretexts.org Cleavage of the tetrahydrofuran ring typically requires harsh conditions, such as treatment with strong acids (e.g., HBr, HI) or potent Lewis acids, which can initiate SN1 or SN2 type substitution reactions. researchgate.netresearchgate.net These reactions are crucial for further functionalization of the cyclic ether core. mdpi.com
Derivatization for Enhanced Analytical Detection
The analysis of simple ethers and alkenes like this compound by common analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be challenging. This is because the molecule lacks a strong chromophore (a part of a molecule responsible for its color and UV-Vis absorption) or a fluorophore, leading to poor sensitivity with UV-Vis or fluorescence detectors. libretexts.orgnih.gov
To overcome this limitation, chemical derivatization is employed. This process involves chemically modifying the analyte to attach a "tag" that is easily detectable. researchgate.netyoutube.com For this compound, derivatization can target the terminal double bond.
The derivatization reaction introduces a group with high molar absorptivity or fluorescence quantum yield, significantly lowering the limit of detection. libretexts.org For example, reagents can be used to convert the double bond into a derivative that is highly responsive to UV-Vis or fluorescence detection.
The following table details common derivatizing agents that could be applied to the alkene functional group for enhanced HPLC detection.
| Derivatizing Agent | Target Functional Group | Resulting Derivative | Detection Method |
| p-Bromophenacyl bromide (BPB) | Carboxylic acids (after oxidation of alkene) | Phenacyl ester | UV-Vis (254 nm) libretexts.org |
| 1-Dimethylaminonaphthalene-5-sulfonyl chloride (Dansyl chloride) | Alcohols (after hydration/hydroboration of alkene) | Sulfonate ester | Fluorescence researchgate.net |
| 9-Fluorenylmethyl chloroformate (Fmoc-Cl) | Alcohols (after hydration/hydroboration of alkene) | Fluorenyl-containing carbamate | Fluorescence researchgate.net |
| P-Toluene sulfonyl isocyanate (PTSI) | Alcohols (after hydration/hydroboration of alkene) | Sulfonyl urethane | Mass Spectrometry (Negative Ion Mode) nih.gov |
This strategy allows for the sensitive and accurate quantification of otherwise difficult-to-detect unsaturated ethers in various matrices.
Emerging Areas of Research on Unsaturated Ether Structures
The dual functionality of unsaturated ethers continues to inspire new areas of chemical research. These molecules serve as versatile building blocks for synthesizing complex molecular frameworks and are instrumental in the development of novel catalytic methodologies.
One of the most significant emerging areas is the development of advanced stereoselective synthesis methods. The construction of substituted tetrahydrofurans with precise control over stereochemistry is of great interest due to the prevalence of this core in biologically active natural products like annonaceous acetogenins. nih.gov Research is focused on designing new catalysts and reaction conditions that can control the diastereoselectivity of intramolecular cyclization reactions. scispace.com For example, recent strategies have utilized redox-relay Heck reactions to efficiently access substituted tetrahydrofurans from simple precursors like cis-butene-1,4-diol. acs.org
Another promising frontier is the use of unsaturated ethers in cascade reactions. These reactions involve a series of intramolecular transformations that rapidly build molecular complexity from simple starting materials. The alkene and ether moieties can participate in sequential reactions, allowing for the efficient construction of polycyclic systems.
Furthermore, the unique electronic properties of unsaturated ethers make them valuable substrates for investigating new catalytic transformations. Research into metal-catalyzed reactions continues to uncover novel reactivity patterns, expanding the synthetic chemist's toolkit for C-O and C-C bond formation. These efforts are not only academically significant but also have potential applications in the synthesis of fine chemicals, pharmaceuticals, and advanced materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
